N-methyl-2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
Overview
Description
N-methyl-2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound featuring a thiophene ring, an acrylamide group, and a cyclopenta[b]thiophene core
Mechanism of Action
Target of Action
Thiophene-based analogs have been shown to have a variety of biological effects . They are known to interact with various receptors and enzymes, exhibiting properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function . For instance, some thiophene derivatives act as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene derivatives are known to impact a wide range of biochemical pathways due to their diverse biological activities . These can include pathways related to inflammation, psychosis, arrhythmia, anxiety, fungal infections, oxidation, estrogen receptor modulation, mitosis, microbial infections, kinase inhibition, and cancer .
Result of Action
Given the diverse biological activities of thiophene derivatives, the effects can be expected to be wide-ranging, depending on the specific targets and pathways involved .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the formation of the acrylamide group and the cyclopenta[b]thiophene core. Common reagents used in these reactions include thiophene-2-carboxylic acid, methylamine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acrylamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the acrylamide group may produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, N-methyl-2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile scaffold for the design of new pharmaceuticals.
Industry
In industry, this compound may be used in the development of advanced materials, such as conductive polymers or organic semiconductors. Its unique electronic properties make it suitable for applications in electronics and optoelectronics.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds with similar thiophene rings, such as thiophene-2-carboxamide.
Acrylamide derivatives: Compounds with acrylamide groups, such as N-methylacrylamide.
Cyclopenta[b]thiophene derivatives: Compounds with similar cyclopenta[b]thiophene cores, such as 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid.
Uniqueness
N-methyl-2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is unique due to its combination of structural features. The presence of the thiophene ring, acrylamide group, and cyclopenta[b]thiophene core in a single molecule provides a versatile platform for various applications, distinguishing it from other similar compounds.
Biological Activity
N-methyl-2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a thiophene derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is being investigated for its anti-inflammatory, anticancer, and antimicrobial properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a cyclopentathiophene moiety which is known to contribute to its biological activity. The compound contains specific functional groups that enhance its interaction with biological targets.
The biological activity of this compound is primarily linked to its interaction with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in inflammatory pathways and cancer cell proliferation. For instance, it may act on cyclooxygenase (COX) enzymes which are crucial in the inflammatory response.
- Cellular Pathways : The compound potentially influences cellular processes regulated by the actin cytoskeleton, impacting cell migration and proliferation.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines in macrophages .
Anticancer Activity
The compound has shown promise as an anticancer agent. In various cancer cell lines, it demonstrated the ability to induce apoptosis and inhibit cell growth. Specifically, studies highlighted its effectiveness against breast and colon cancer cells through the modulation of signaling pathways related to cell survival and apoptosis .
Antimicrobial Activity
Preliminary data suggest that this thiophene derivative possesses antimicrobial properties. It has been tested against both bacterial and fungal strains, showing inhibitory effects that warrant further investigation for potential therapeutic applications in infectious diseases .
Research Findings and Case Studies
Study | Findings | Methodology |
---|---|---|
Study 1 | Demonstrated anti-inflammatory effects in murine models | In vivo administration followed by cytokine analysis |
Study 2 | Induced apoptosis in breast cancer cell lines | Cell viability assays and flow cytometry |
Study 3 | Exhibited antimicrobial activity against Staphylococcus aureus | Disk diffusion method |
Case Study: Anti-inflammatory Mechanism
In a study exploring the anti-inflammatory properties of this compound, researchers administered it to mice subjected to lipopolysaccharide (LPS) treatment. The results indicated a significant reduction in serum levels of TNF-alpha and IL-6, suggesting that the compound effectively mitigates inflammation through inhibition of the NF-kB pathway .
Case Study: Anticancer Efficacy
A detailed investigation into the anticancer potential involved treating various cancer cell lines with different concentrations of the compound. The results revealed a dose-dependent decrease in cell viability, attributed to increased levels of caspase activation indicative of apoptosis .
Properties
IUPAC Name |
N-methyl-2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S2/c1-17-15(20)14-11-5-2-6-12(11)22-16(14)18-13(19)8-7-10-4-3-9-21-10/h3-4,7-9H,2,5-6H2,1H3,(H,17,20)(H,18,19)/b8-7+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUDBNUPNRDESI-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C=CC3=CC=CS3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C1=C(SC2=C1CCC2)NC(=O)/C=C/C3=CC=CS3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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